

# Adjusting Tedizolid dosage for subjects with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025



# Tedizolid Dosage in Renal Impairment: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Tedizolid** dosage adjustments in subjects with renal impairment, based on current clinical data. The following information, presented in a question-and-answer format, addresses key considerations for utilizing **Tedizolid** in this specific patient population.

## **Frequently Asked Questions (FAQs)**

Q1: Is a dose adjustment for **Tedizolid** required for patients with renal impairment?

No, a dose adjustment for **Tedizolid** is not necessary for patients with any degree of renal impairment, including those with severe renal impairment or end-stage renal disease (ESRD) requiring hemodialysis.[1][2][3][4][5][6][7] Clinical studies have demonstrated that the pharmacokinetics of **Tedizolid** are not significantly altered by impaired renal function.[1][8]

Q2: How do the pharmacokinetics of **Tedizolid** differ in subjects with severe renal impairment compared to healthy subjects?

The pharmacokinetic profile of **Tedizolid** remains largely unchanged in individuals with severe renal impairment.[8] Following a single 200 mg intravenous dose of **tedizolid** phosphate, the peak plasma concentration (Cmax) was nearly identical, and the total drug exposure (AUC)







was only about 8-10% lower in subjects with severe renal impairment (eGFR <30 mL/min/1.73 m²) compared to healthy controls.[6][8]

Q3: What is the impact of hemodialysis on **Tedizolid** clearance?

Hemodialysis does not lead to a meaningful removal of **Tedizolid** from the systemic circulation. [6] Studies have shown that less than 10% of a **Tedizolid** dose is removed during a 4-hour hemodialysis session.[8] Consequently, no dose adjustment or supplemental dosing is required after a hemodialysis session.[2][3][4]

Q4: What was the clinical efficacy of **Tedizolid** in patients with renal impairment in major clinical trials?

Post-hoc analysis of two Phase 3 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) showed no difference in clinical response rates between patients treated with **Tedizolid** and those treated with linezolid, regardless of their renal function status (normal, stage 2, or stage 3-4 chronic kidney disease).[9]

## **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters of **Tedizolid** in subjects with severe renal impairment and those undergoing hemodialysis, as compared to healthy control subjects.



| Parameter                  | Healthy Controls                                  | Severe Renal<br>Impairment (eGFR<br><30 mL/min/1.73<br>m²)                           | End-Stage Renal<br>Disease (on<br>Hemodialysis)            |
|----------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------|
| Tedizolid Dose             | 200 mg IV (single dose)                           | 200 mg IV (single dose)                                                              | 200 mg IV (single dose)                                    |
| Cmax                       | Nearly identical to severe renal impairment group | Geometric mean ratio<br>of 0.994 (90% CI:<br>0.777 to 1.273)<br>compared to controls | ~15% higher peak concentration compared to controls[8]     |
| AUC₀-∞                     | -                                                 | Geometric mean ratio<br>of 0.925 (90% CI:<br>0.698 to 1.227)<br>compared to controls | ~9% lower AUC compared to controls[8]                      |
| Removal by<br>Hemodialysis | Not Applicable                                    | Not Applicable                                                                       | <10% of the dose<br>removed during a 4-<br>hour session[8] |

## **Experimental Protocols**

The pharmacokinetic data for **Tedizolid** in subjects with renal impairment was primarily derived from an open-label, single-dose, parallel-group study (NCT01452828).[1][8][10]

#### Study Design:

- Objective: To evaluate the pharmacokinetics of a single intravenous dose of tedizolid
  phosphate in subjects with severe renal impairment and in subjects with end-stage renal
  disease requiring hemodialysis, compared to matched healthy control subjects.
- Population:
  - Subjects with severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup>).
  - Subjects with end-stage renal disease requiring long-term hemodialysis.



- Healthy control subjects matched for age, gender, and BMI to the renally impaired subjects.
- Intervention: A single 200 mg intravenous dose of tedizolid phosphate was administered as
  a 1-hour infusion. Subjects on hemodialysis received two separate single doses, one before
  and one after a hemodialysis session, in a crossover fashion.[8]
- Pharmacokinetic Sampling: Serial plasma samples were collected from each participant at predefined time points before and after the drug infusion to determine the plasma concentration of **Tedizolid** over time.

# Logical Workflow for Tedizolid Dosing in Renal Impairment

The decision-making process for dosing **Tedizolid** in patients with renal impairment is straightforward, as illustrated by the following workflow diagram.



Click to download full resolution via product page

Caption: Workflow for **Tedizolid** dosage determination in patients with renal impairment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics of Tedizolid in Subjects with Renal or Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivextro (tedizolid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Tedizolid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Tedizolid Dosage Guide + Max Dose, Adjustments Drugs.com [drugs.com]
- 5. Tedizolid | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetics of tedizolid in subjects with renal or hepatic impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adjusting Tedizolid dosage for subjects with renal impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663884#adjusting-tedizolid-dosage-for-subjects-with-renal-impairment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com